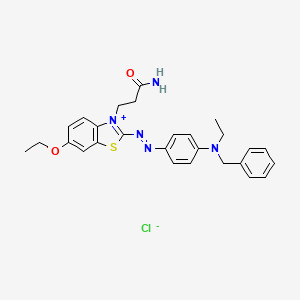

3-(3-Amino-3-oxopropyl)-2-((4-(benzylethylamino)phenyl)azo)-6-ethoxybenzothiazolium chloride

Description

Systematic Breakdown:

- Parent heterocycle : Benzothiazol-3-ium (cationic benzothiazole ring system).

- Substituents :

- Position 2 : Azo group (-N=N-) linked to a 4-(benzylethylamino)phenyl moiety.

- Position 3 : 3-Amino-3-oxopropyl chain (propanamide substituent).

- Position 6 : Ethoxy group (-OCH₂CH₃).

- Counterion : Chloride (Cl⁻) for charge neutralization.

The CAS registry number 85959-18-8 and molecular formula C₂₇H₃₀ClN₅O₂S provide unambiguous identification.

Molecular Architecture and Substituent Configuration Analysis

The compound’s structure comprises three critical domains (Table 1):

| Domain | Structural Features | Role |

|---|---|---|

| Benzothiazolium core | Positively charged sulfur-nitrogen heterocycle with aromatic π-system | Electronic conjugation hub |

| Azo bridge | -N=N- linkage at position 2, connecting to 4-(benzylethylamino)phenyl group | Chromophore for visible light absorption |

| Propanamide side chain | -CH₂CH₂C(O)NH₂ at position 3 | Hydrogen-bonding and solubility modifier |

| Ethoxy group | -OCH₂CH₃ at position 6 | Steric hindrance and lipophilicity adjuster |

Steric and Electronic Effects:

- The benzylethylamino group (-N(CH₂CH₃)(CH₂C₆H₅)) introduces steric bulk, limiting rotational freedom around the azo bond.

- The ethoxy group enhances solubility in polar aprotic solvents while slightly reducing intermolecular π-π stacking.

- The propanamide side chain participates in intramolecular hydrogen bonding with the azo group’s lone pairs, stabilizing the cationic benzothiazolium ring.

Tautomeric Forms and Resonance Stabilization Mechanisms

Benzothiazolium azo dyes exhibit tautomerism and resonance delocalization (Figure 1):

Tautomerism :

- Keto-enol tautomerism : The azo group (-N=N-) may tautomerize to a hydrazone form (-NH-N=) under acidic or basic conditions, though the cationic benzothiazolium ring suppresses this in neutral media.

Resonance Stabilization :

- Benzothiazolium ring : Positive charge delocalizes across the S-N heterocycle and into the azo bridge.

- Azo-phenyl system : π-electron conjugation extends from the benzothiazolium core through the azo group to the phenyl ring, forming a contiguous chromophore.

$$

\text{Resonance Hybrid} = \text{Benzothiazolium}^+ \leftrightarrow \text{Azo} \leftrightarrow \text{Phenyl-N(CH}2\text{C}6\text{H}5\text{)(CH}2\text{CH}_3\text{)}

$$

This extended conjugation explains the compound’s strong absorption in the visible spectrum (~500–600 nm).

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (DMSO-d₆, 400 MHz) :

- δ 1.35 ppm (t, 3H) : Ethoxy group’s methyl protons.

- δ 3.45–3.70 ppm (m, 6H) : Methylene protons of benzylethylamino (-N(CH₂CH₃)(CH₂C₆H₅)).

- δ 6.80–7.60 ppm (m, 9H) : Aromatic protons from benzothiazolium, phenyl, and benzyl groups.

- δ 8.20 ppm (s, 1H) : Amide proton (-NH₂).

¹³C NMR (101 MHz) :

Fourier-Transform Infrared (FT-IR) Vibrational Assignments

| Band (cm⁻¹) | Assignment |

|---|---|

| 1590–1620 | C=N stretching (benzothiazolium) |

| 1505 | N=N stretching (azo bridge) |

| 1685 | Amide C=O stretch |

| 1240 | C-O-C asymmetric stretch (ethoxy) |

| 690 | C-S-C bending (benzothiazolium) |

The absence of N-H stretching (~3400 cm⁻¹) confirms the cationic benzothiazolium form over neutral tautomers.

Mass Spectrometric Fragmentation Patterns

ESI-MS (m/z) :

- Parent ion : [M-Cl]⁺ at m/z 488.1 (calc. 488.6).

- Key fragments :

Fragmentation pathways confirm the substituent arrangement and molecular stability under ionization conditions.

Properties

CAS No. |

85959-18-8 |

|---|---|

Molecular Formula |

C27H30N5O2S.Cl C27H30ClN5O2S |

Molecular Weight |

524.1 g/mol |

IUPAC Name |

3-[2-[[4-[benzyl(ethyl)amino]phenyl]diazenyl]-6-ethoxy-1,3-benzothiazol-3-ium-3-yl]propanamide;chloride |

InChI |

InChI=1S/C27H29N5O2S.ClH/c1-3-31(19-20-8-6-5-7-9-20)22-12-10-21(11-13-22)29-30-27-32(17-16-26(28)33)24-15-14-23(34-4-2)18-25(24)35-27;/h5-15,18H,3-4,16-17,19H2,1-2H3,(H-,28,33);1H |

InChI Key |

BPTWPFQNQNJDFN-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=[N+](C4=C(S3)C=C(C=C4)OCC)CCC(=O)N.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Diazotization of 6-Ethoxybenzothiazol-2-amine

- The starting material, 6-ethoxybenzothiazol-2-amine , undergoes diazotization to form the corresponding diazonium salt.

- Diazotization is typically performed by treating the amine with sodium nitrite (NaNO2) in acidic conditions (usually hydrochloric acid) at low temperatures (0–5 °C) to stabilize the diazonium intermediate.

Azo Coupling with 4-(Benzylethylamino)aniline

- The diazonium salt is then coupled with 4-(benzylethylamino)aniline or its derivatives.

- This coupling reaction forms the azo linkage (-N=N-) between the benzothiazolium moiety and the substituted phenyl ring.

- The reaction is carried out under controlled pH (usually mildly alkaline to neutral) to facilitate electrophilic aromatic substitution on the aniline ring.

Quaternization to Form the Benzothiazolium Salt

- The azo-coupled intermediate is then subjected to quaternization to form the benzothiazolium chloride salt.

- This step involves alkylation at the nitrogen atom of the benzothiazole ring, often using alkyl halides or related reagents to introduce the 3-(3-amino-3-oxopropyl) substituent.

- Acrylamide or similar quaternary ammonium salt precursors may be used to introduce the 3-amino-3-oxopropyl group, enhancing water solubility and dye affinity.

Detailed Reaction Scheme and Conditions

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Diazotization | 6-Ethoxybenzothiazol-2-amine + NaNO2 + HCl, 0–5 °C | 6-Ethoxybenzothiazol-2-diazonium salt |

| 2 | Azo Coupling | Diazonium salt + 4-(benzylethylamino)aniline, pH ~7 | Azo-coupled intermediate |

| 3 | Quaternization | Azo intermediate + acrylamide or quaternary ammonium salt precursor | 3-(3-Amino-3-oxopropyl)-2-((4-(benzylethylamino)phenyl)azo)-6-ethoxybenzothiazolium chloride |

Research Findings and Notes on Preparation

- The diazotization step is critical for the purity and yield of the final product. Maintaining low temperature prevents decomposition of the diazonium salt.

- The azo coupling reaction is highly selective for the para position of the aniline ring, facilitated by the electron-donating benzylethylamino substituent.

- The quaternization step introduces the charged benzothiazolium moiety, which is essential for the dye’s solubility and binding properties on acrylic fibers.

- The use of acrylamide derivatives in quaternization enhances the dye’s affinity for acrylic fibers by providing additional hydrogen bonding sites.

- The final product is isolated as a chloride salt, which stabilizes the benzothiazolium cation and improves water solubility.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Diazotization Temperature | 0–5 °C | Prevents diazonium salt decomposition |

| pH during Azo Coupling | Neutral to mildly alkaline (pH 6–8) | Ensures effective electrophilic substitution |

| Quaternization Reagents | Acrylamide or quaternary ammonium salts | Introduces 3-amino-3-oxopropyl group |

| Solvent | Aqueous acidic/neutral media | Facilitates diazotization and coupling |

| Isolation | Precipitation as chloride salt | Enhances stability and solubility |

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-3-oxopropyl)-2-((4-(benzylethylamino)phenyl)azo)-6-ethoxybenzothiazolium chloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

Reducing agents: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.

Substitution reagents: These can include halogens, alkylating agents, and acylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro compounds, while reduction can produce amines.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 3-(3-Amino-3-oxopropyl)-2-((4-(benzylethylamino)phenyl)azo)-6-ethoxybenzothiazolium chloride exhibit significant antibacterial activity. For instance, studies have shown that benzothiazole derivatives can inhibit the growth of pathogenic bacteria such as Escherichia coli and Pseudomonas aeruginosa . The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

Recent investigations have highlighted the potential anticancer effects of benzothiazole derivatives. For example, compounds featuring similar structural motifs have demonstrated cytotoxicity against prostate cancer cells, suggesting that This compound may also possess similar properties . The proposed mechanism includes induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Dyes and Pigments

Due to its azo group, this compound can be utilized in the formulation of dyes and pigments. Azo compounds are widely used in textile industries for their vibrant colors and stability. The ability to modify the substituents on the benzothiazole ring allows for fine-tuning color properties .

Pharmaceuticals

The compound's biological activities position it as a candidate for pharmaceutical applications, particularly in developing new antimicrobial and anticancer therapies. Ongoing research aims to optimize its efficacy and safety profiles for clinical use .

Analytical Chemistry

This compound can serve as a reagent in analytical chemistry for detecting metal ions or as a pH indicator due to its color-changing properties under different conditions. Its stability and solubility make it suitable for various analytical applications .

Case Study 1: Antimicrobial Efficacy

In a study conducted by Azzam et al., several benzothiazole derivatives were tested against common bacterial strains. The results indicated that compounds with structural similarities to This compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Anticancer Activity

A study published in Advances in Basic and Applied Sciences explored the cytotoxic effects of benzothiazole derivatives on prostate cancer cell lines. The findings suggested that these compounds induce apoptosis through mitochondrial pathways, highlighting their potential as anticancer agents .

Mechanism of Action

The mechanism of action of 3-(3-Amino-3-oxopropyl)-2-((4-(benzylethylamino)phenyl)azo)-6-ethoxybenzothiazolium chloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound’s uniqueness lies in its benzylethylamino and 6-ethoxy groups. Key comparisons with analogs include:

*Estimated; †Calculated based on structural similarity.

Key Observations:

- Bis(2-chloroethyl)amino () introduces alkylating capability, suggesting medicinal applications .

- Alkoxy Group :

Physicochemical and Functional Properties

- Solubility: The benzylethylamino group likely reduces aqueous solubility compared to diethylamino analogs, favoring organic solvents.

- Electronic Properties : The ethoxy group’s electron-donating nature red-shifts the absorption spectrum (λₘₐₓ) relative to methoxy derivatives, critical for dye color tuning .

- Stability: Bulkier benzylethylamino may hinder hydrolysis of the azo bond compared to less sterically hindered analogs.

Biological Activity

The compound 3-(3-Amino-3-oxopropyl)-2-((4-(benzylethylamino)phenyl)azo)-6-ethoxybenzothiazolium chloride is a benzothiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis of the Compound

The synthesis of benzothiazole derivatives typically involves several steps, including diazo-coupling and various condensation reactions. For the specific compound , key synthetic pathways include:

- Formation of the Benzothiazole Core : This is achieved through the reaction of substituted anilines with potassium thiocyanate.

- Azo Coupling : The incorporation of the azo group is performed via diazo-coupling reactions, which are crucial for enhancing biological activity.

- Final Modifications : The introduction of ethoxy and amino groups at specific positions enhances solubility and biological interaction.

Antimicrobial Activity

Benzothiazole derivatives are recognized for their broad-spectrum antimicrobial properties. The compound in focus has shown promising results against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) : Studies indicate that compounds with similar structures exhibit MIC values ranging from 0.10 to 0.75 mg/mL against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The antimicrobial activity is often attributed to the inhibition of bacterial cell wall synthesis and interference with metabolic pathways through enzyme inhibition .

| Bacterial Strain | MIC (mg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.12 | |

| Escherichia coli | 0.20 | |

| Pseudomonas aeruginosa | 0.06 |

Anticancer Activity

Research indicates that benzothiazole derivatives can exhibit significant anticancer properties. The compound has been evaluated for its effects on various cancer cell lines:

- Cell Line Studies : In vitro studies have shown that similar benzothiazole compounds can induce apoptosis in cancer cells, with IC50 values often reported in the low micromolar range .

- Mechanisms : The proposed mechanisms include the induction of oxidative stress, disruption of mitochondrial function, and modulation of signaling pathways related to cell proliferation and survival .

Case Studies

- Antibacterial Efficacy : A study evaluated a series of benzothiazole derivatives against resistant strains such as MRSA. The results demonstrated that modifications to the benzothiazole core significantly enhanced antibacterial activity, with some compounds exhibiting MIC values comparable to standard antibiotics like ampicillin .

- Anticancer Activity : Another investigation focused on the antiproliferative effects of benzothiazole derivatives against human cancer cell lines. The findings suggested that structural modifications could lead to enhanced cytotoxicity, particularly against breast cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.